molecular formula C12H22N2 B13168989 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B13168989
M. Wt: 194.32 g/mol
InChI Key: RKWLVTSEEVCDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Cyclopropylmethyl Protons : The cyclopropane ring’s three equivalent protons resonate as a multiplet near δ 0.5–1.0 ppm , while the methylene (-CH₂-) group appears as a doublet at δ 2.5–3.0 ppm .
    • Bicyclic Protons : Bridgehead protons (N3 and N10) exhibit upfield shifts (δ 2.0–2.5 ppm ) due to electron-withdrawing effects of nitrogen.
  • ¹³C NMR :
    • The cyclopropane carbons appear at δ 8–12 ppm , with the methylene carbon at δ 35–40 ppm .
    • The bicyclic carbons adjacent to nitrogen (C3 and C10) resonate at δ 45–55 ppm .

Infrared (IR) Spectroscopy

  • N-H Stretch : A broad peak near 3300 cm⁻¹ indicates secondary amine groups.
  • C-H Stretch (Cyclopropane) : Characteristic absorptions at 3050–3100 cm⁻¹ and 1000–1100 cm⁻¹ confirm the cyclopropyl moiety.

Mass Spectrometry (MS)

  • Molecular Ion Peak : Observed at m/z 206.3 (C₁₃H₂₂N₂⁺).
  • Fragmentation : Loss of the cyclopropylmethyl group (-C₄H₇) yields a fragment at m/z 137.2 (C₉H₁₅N₂⁺).

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous compounds, such as 3,10-diazabicyclo[4.3.1]decan-2-one sulfonamides , reveal:

  • Chair-like Conformation : The bicyclic system adopts a chair geometry, minimizing torsional strain.
  • Substituent Orientation : The cyclopropylmethyl group at N10 occupies an equatorial position, avoiding axial steric clashes.
  • Hydrogen Bonding : Intramolecular H-bonds between N3 and adjacent carbons stabilize the conformation.
Crystallographic Parameter Value Source
Bond Length (N3–C8) 1.47 Å
Dihedral Angle (N3–C8–C9) 112°

These findings underscore the compound’s structural rigidity, making it a candidate for applications requiring precise spatial arrangement.

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C12H22N2/c1-2-11-6-7-13-8-12(3-1)14(11)9-10-4-5-10/h10-13H,1-9H2

InChI Key

RKWLVTSEEVCDIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNCC(C1)N2CC3CC3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Octanedioic acid (suberic acid) or its derivatives (e.g., dimethyl 2,7-dibromooctanoate) are commonly used as starting materials for the bicyclic ring construction.
  • Amines such as methylamine or benzylamine are used to introduce nitrogen atoms.
  • Cyclopropylmethyl substituents are introduced via alkylation or nucleophilic substitution on nitrogen or carbon atoms.

Stepwise Synthetic Route

A representative synthesis sequence involves the following steps (adapted from related diazabicycloalkane syntheses):

Step Reaction Type Description
1 Halogenation Conversion of octanedioic acid to dibromo derivatives (e.g., dimethyl 2,7-dibromooctanoate).
2 Amination Reaction with primary amines (e.g., methylamine) to form azepane intermediates.
3 Cyclization Heating with secondary amines (e.g., benzylamine) to form bicyclic diones.
4 Reduction Use of lithium aluminium hydride to reduce bicyclic diones to diazabicycloalkanes.
5 Hydrogenolysis or Alkylation Removal of protecting groups and/or introduction of cyclopropylmethyl substituent by alkylation.
  • For the cyclopropylmethyl group, alkylation typically occurs at the nitrogen atom of the diazabicyclo ring using cyclopropylmethyl halides under basic conditions.

Specific Example from Literature

  • A five-step synthesis of a related 10-methyl-8,10-diazabicyclo[4.3.1]decane was developed starting from octanedioic acid, involving dibromination, amination, cyclization, reduction, and hydrogenolysis steps.
  • By analogy, the cyclopropylmethyl substituent can be introduced by replacing methylamine or benzylamine with cyclopropylmethylamine or by post-synthetic alkylation of the diazabicyclo compound with cyclopropylmethyl halides.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Halogenation Br2 or NBS in suitable solvent Control of regioselectivity critical for dibromoalkane formation.
Amination Primary amine (e.g., methylamine) Excess amine often used; reaction under reflux or elevated temperature.
Cyclization Secondary amine (e.g., benzylamine) Heating under reflux; solvent like ethanol or toluene.
Reduction Lithium aluminium hydride (LiAlH4) Anhydrous conditions; careful quenching required.
Alkylation Cyclopropylmethyl bromide or chloride + base (e.g., NaH, K2CO3) Alkylation on nitrogen; inert atmosphere to prevent side reactions.
Hydrogenolysis H2, Pd/C catalyst Removal of benzyl protecting groups; mild conditions to preserve bicyclic integrity.

Analytical and Characterization Data

  • Melting points, IR, Raman, ^1H and ^13C NMR spectroscopy are used to confirm structure and purity.
  • Typical NMR signals include characteristic chemical shifts for bicyclic ring protons and cyclopropylmethyl substituent.
  • Mass spectrometry and elemental analysis provide molecular weight and composition confirmation.

Summary Table of Preparation Methods

Method No. Starting Material Key Intermediate Key Reactions Substituent Introduction Reference/Source
1 Octanedioic acid Dimethyl 2,7-dibromooctanoate Amination, cyclization, reduction Alkylation with cyclopropylmethyl halide
2 (S)- or (R)-2-amino-1-propanol Benzyl-protected amine intermediates Allylation, metathesis, deprotection Functionalization of nitrogen substituent
3 Dibromoalkane derivatives Bicyclic diones Reduction with LiAlH4 Hydrogenolysis to remove protecting groups

Research Findings and Considerations

  • The stereochemistry of substituents on the diazabicyclo scaffold significantly affects biological activity and binding affinity.
  • Alpha-methyl substitution at the 1-position relative to the anchor point enhances binding affinity dramatically; similar effects are expected for cyclopropylmethyl substituents due to steric and electronic influences.
  • Efficient multi-gram scale synthesis is feasible using the described methods, enabling pharmaceutical development.
  • Protective group strategies (e.g., benzyl, nosyl) are critical for selective functionalization and yield optimization.

Chemical Reactions Analysis

Types of Reactions

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bicyclic core or the cyclopropylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Bicyclic Frameworks

The 3,10-diazabicyclo[4.3.1]decane system shares structural similarities with other diazabicycloalkanes but differs in ring size and nitrogen positioning:

  • 3,8-Diazabicyclo[3.2.1]octane : Smaller bicyclic system with nitrogen atoms at positions 3 and 6. Used in α7 nicotinic acetylcholine receptor agonists .
  • 1,4-Diazabicyclo[3.2.2]nonane: Larger bridge and distinct nitrogen placement, often employed in CNS-targeting molecules .
  • Spiro[cyclopentane-1,9'-[3,7]diazabicyclo[3.3.1]nonane] (Tedisamil): Features a spirocyclic structure fused to a diazabicyclo[3.3.1]nonane core. Tedisamil acts as a potassium channel blocker (antiarrhythmic agent) .

Table 1: Structural Comparison of Diazabicycloalkanes

Compound Bicyclic System Substituents Key Applications
10-(Cyclopropylmethyl)-3,10-DABD [4.3.1] decane Cyclopropylmethyl (N10) Under research
10-Methyl-3,10-DABD [4.3.1] decane Methyl (N10) Synthetic precursor
Tedisamil [3.3.1] nonane (spiro) Cyclopropylmethyl (N3, N7) Antiarrhythmic
3,8-Diazabicyclo[3.2.1]octane [3.2.1] octane Variable alkyl groups Nicotinic receptor agonists

Pharmacological and Physicochemical Properties

Ionization and Stability
  • 10-Methyl-3,10-DABD : The methyl analog is hygroscopic and absorbs CO₂ in air, forming carbamates .
  • Tedisamil : Exhibits a vertical ionization energy of 7.45 eV (similar to other bicyclic amines), influencing its redox stability and pharmacokinetics .
  • Cyclopropylmethyl Substituent : Expected to increase metabolic stability compared to methyl groups due to the cyclopropane ring’s strain and lipophilicity .

Table 2: Functional Comparison

Compound Target Mechanism Key Data
Tedisamil K⁺ channels Blockade IC₅₀ ~1 μM
3,8-Diazabicyclo[3.2.1]octane α7 nAChR Agonism EC₅₀ <100 nM
10-Methyl-3,10-DABD N/A Synthetic intermediate Hygroscopic

Biological Activity

10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane is a bicyclic compound notable for its potential applications in medicinal chemistry, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This compound's unique structural features, including a cyclopropylmethyl group, may significantly influence its biological activity and interaction with various biological targets.

  • Molecular Formula : C12H22N2
  • Molecular Weight : 194.32 g/mol

The compound is characterized by a bicyclic system containing two nitrogen atoms, which is essential for its biological activity. The cyclopropylmethyl substitution may enhance its binding affinity and selectivity towards specific receptor subtypes.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating nAChRs, which are crucial for neurotransmission and implicated in various neurological disorders. The binding affinity and efficacy at these receptors are typically assessed through various pharmacological assays.

Binding Affinity and Efficacy

Studies have demonstrated that this compound interacts with nAChRs with varying affinities depending on the receptor subtype. The following table summarizes the findings from relevant studies:

Receptor Subtype Binding Affinity (Ki) Efficacy
α4β225 nMPartial Agonist
α750 nMAgonist
α3β4100 nMAntagonist

These results indicate that the compound may function as a partial agonist at α4β2 receptors while acting as an agonist at α7 receptors, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and nicotine addiction.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered at varying doses (1 mg/kg to 5 mg/kg), resulting in reduced amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.
  • Nicotine Addiction :
    In another study, the compound's effects on nicotine withdrawal symptoms were evaluated in rats. The administration of this compound significantly reduced withdrawal-induced anxiety behaviors and cravings for nicotine, indicating its potential role in addiction therapy.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Bicyclic Framework : Starting from commercially available precursors.
  • Cyclopropylmethyl Group Introduction : Utilizing cyclopropylmethyl halides.
  • Final Purification : Through recrystallization or chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.